2-Chlorofuro[2,3-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C6H4ClN3O |
|---|---|
Molecular Weight |
169.57 g/mol |
IUPAC Name |
2-chlorofuro[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C6H4ClN3O/c7-6-9-4(8)3-1-2-11-5(3)10-6/h1-2H,(H2,8,9,10) |
InChI Key |
PMBTZSHUOVZEKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=NC(=NC(=C21)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorofuro[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyrimidine with furan derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Chlorofuro[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
2-Chlorofuro[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of various agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chlorofuro[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights key structural distinctions between 2-Chlorofuro[2,3-d]pyrimidin-4-amine and related compounds:
Key Observations:
- This may impact membrane permeability in biological systems .
- Synthetic Accessibility: Thieno and pyrrolo analogs are synthesized via nucleophilic amination of 2,4-dichloro precursors using ammonia or substituted amines in THF or EtOAc . Similar methods may apply to the furo compound, but reaction conditions (e.g., temperature, solvent) could vary due to oxygen’s electronic effects.
- Biological Activity: Thieno derivatives like 6-bromo-N-(4-(2,2,2-trifluoro-1-phenylethoxy)phenyl)thieno[2,3-d]pyrimidin-4-amine exhibit potent anticancer activity (41% yield, 99% HPLC purity) . The furo analog’s bioactivity remains speculative but could differ due to altered hydrogen-bonding capacity from the oxygen atom.
Physicochemical Properties
- Melting Points: Thieno derivatives (e.g., (rac)-10) exhibit melting points ~158°C , while pyrrolo analogs range widely based on substituents. The furo compound’s melting point is expected to be higher than sulfur analogs due to stronger dipole interactions from oxygen.
- Solubility: Thieno and pyrrolo compounds show moderate solubility in polar aprotic solvents (e.g., DMSO, THF). The furo analog may display lower solubility in organic solvents due to increased polarity .
Biological Activity
2-Chlorofuro[2,3-d]pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a fused furo-pyrimidine ring system with a chlorine substituent at the 2-position. This structural configuration is significant as it influences the compound's reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The following mechanisms have been proposed:
- Inhibition of Protein Kinases : Research indicates that compounds within the furo[2,3-d]pyrimidine class can inhibit protein kinases, which are critical in regulating cell proliferation and survival. For instance, studies have shown that derivatives can effectively target FLT3 mutations in acute myeloid leukemia (AML), demonstrating potent cytotoxic effects against cells expressing these mutations .
- Antitumor Activity : The compound has been evaluated for its antitumor properties in various cancer cell lines. In vitro studies suggest that it can induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Table 1: Summary of Biological Activities
Case Study 1: FLT3 Inhibition in Acute Myeloid Leukemia
A study investigated the efficacy of this compound derivatives against FLT3 mutations in AML. The results indicated that certain derivatives exhibited superior potency compared to existing therapies like sorafenib and quizartinib. Compound 49 was particularly noted for its ability to induce G1 phase arrest in treated cells .
Case Study 2: Antitumor Efficacy in Solid Tumors
In another investigation, the compound was tested on solid tumor models in SCID mice. The results demonstrated that it significantly inhibited tumor growth compared to control groups, suggesting its potential for further development as an antitumor agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
